2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, also known as DMXAA, is a synthetic compound that has been studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mechanism of Action
2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile works by activating the immune system to produce cytokines, which are small proteins that play a critical role in the body's immune response. Specifically, 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile activates the production of interferon-alpha and tumor necrosis factor-alpha, which are both known to have anti-tumor activity. These cytokines then work to destroy cancer cells and prevent their growth.
Biochemical and Physiological Effects:
2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to have a number of biochemical and physiological effects, including the activation of immune cells, the induction of tumor necrosis, and the inhibition of angiogenesis. 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. However, 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be difficult to work with due to its complex synthesis process and relatively low solubility in water. Additionally, 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to have limited efficacy in some cancer types, which may limit its usefulness in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is ongoing research into the use of 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile in combination with other anti-cancer agents to improve its efficacy. Finally, there is interest in exploring the potential use of 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile in other diseases, such as viral infections and autoimmune disorders.
Synthesis Methods
2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be synthesized through several different methods, including a reaction between 2,3-dimethoxybenzaldehyde and dimethylamine, followed by subsequent reactions with other chemicals. The synthesis process is complex and requires careful attention to detail to ensure that the final product is pure and of high quality.
Scientific Research Applications
2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been studied for its potential as an anti-cancer agent, specifically for its ability to induce tumor necrosis. In preclinical studies, 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to have anti-tumor activity in a variety of cancer types, including breast, lung, and colon cancer. 2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile works by activating the immune system to attack cancer cells, leading to their destruction.
properties
Product Name |
2-Amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |
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Molecular Formula |
C22H28N4O3 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-amino-4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H28N4O3/c1-22(2)10-15-19(16(27)11-22)18(14(12-23)21(24)26(15)25(3)4)13-8-7-9-17(28-5)20(13)29-6/h7-9,18H,10-11,24H2,1-6H3 |
InChI Key |
VAULAYPBXMEXSO-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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